N~1~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4-FLUORO-1-BENZENESULFONAMIDE
Overview
Description
N~1~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4-FLUORO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a fluorobenzene sulfonamide group, and a diphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4-FLUORO-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of phenylhydrazine with substituted acetophenones, catalyzed by glacial acetic acid.
Reductive Amination: The final step involves reductive amination using sodium borohydride to introduce the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4-FLUORO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorobenzene ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
N~1~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4-FLUORO-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Biological Studies: It is used in studies to understand its effects on cell viability and cytotoxicity.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N1-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4-FLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Rimonabant: A pyrazole derivative used as an anti-obesity agent.
Celecoxib: A pyrazole derivative used as a nonsteroidal anti-inflammatory drug.
Tapoxalin: Another pyrazole derivative with anti-inflammatory properties.
Uniqueness
N~1~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4-FLUORO-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring with a fluorobenzene sulfonamide group, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-[(1,3-diphenylpyrazol-4-yl)methyl]-4-fluorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c23-19-11-13-21(14-12-19)29(27,28)24-15-18-16-26(20-9-5-2-6-10-20)25-22(18)17-7-3-1-4-8-17/h1-14,16,24H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAPTVRTWNOMJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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